Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-
Brand Name: Vulcanchem
CAS No.: 53581-71-8
VCID: VC4105776
InChI: InChI=1S/C12H17NO2.ClH/c1-7-4-12(15-3)9(6-11(7)14-2)8-5-10(8)13;/h4,6,8,10H,5,13H2,1-3H3;1H/t8-,10+;/m0./s1
SMILES: CC1=CC(=C(C=C1OC)C2CC2N)OC.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-

CAS No.: 53581-71-8

Cat. No.: VC4105776

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- - 53581-71-8

Specification

CAS No. 53581-71-8
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name (1R,2S)-2-(2,5-dimethoxy-4-methylphenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-7-4-12(15-3)9(6-11(7)14-2)8-5-10(8)13;/h4,6,8,10H,5,13H2,1-3H3;1H/t8-,10+;/m0./s1
Standard InChI Key CEDNODFJANCFQI-KXNXZCPBSA-N
Isomeric SMILES CC1=CC(=C(C=C1OC)[C@@H]2C[C@H]2N)OC.Cl
SMILES CC1=CC(=C(C=C1OC)C2CC2N)OC.Cl
Canonical SMILES CC1=CC(=C(C=C1OC)C2CC2N)OC.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

DMCPA hydrochloride (PubChem CID: 3041185) has the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 243.73 g/mol . Its IUPAC name is (1R,2S)-2-(2,5-dimethoxy-4-methylphenyl)cyclopropan-1-amine hydrochloride, reflecting its trans-configuration and stereochemical specificity . The compound exists as a hydrochloride salt, enhancing its solubility for experimental use. Key identifiers include:

PropertyValue
SMILESCC1=CC(=C(C=C1OC)[C@@H]2C[C@H]2N)OC.Cl
InChIKeyCEDNODFJANCFQI-KXNXZCPBSA-N
CAS Registry Number53581-71-8

Stereochemical Configuration

The trans-configuration of DMCPA hydrochloride is critical to its bioactivity. X-ray crystallography and chiroptical methods (optical rotatory dispersion, ORD; circular dichroism, CD) confirm the absolute configuration as (1R,2S)-(-) for the active enantiomer and (1S,2R)-(+) for its counterpart . This stereochemical distinction underpins its selective interactions with central nervous system receptors.

Synthesis and Structural Resolution

Enantiomeric Resolution

The racemic mixture of DMCPA hydrochloride is resolved into its enantiomers through fractional crystallization. The (1R,2S)-(-) enantiomer demonstrates heightened pharmacological activity compared to the (1S,2R)-(+) form, as evidenced by behavioral studies in cats and rabbits .

Pharmacological Profile

Serotonergic Receptor Interactions

DMCPA hydrochloride exhibits affinity for serotonin (5-HT) receptors, particularly the 5-HT₂A subtype, which is implicated in hallucinogenic effects. Competitive binding assays reveal that the (1R,2S)-(-) enantiomer has a 4-fold higher potency (Kᵢ = 763.75 nM) than the racemic mixture (Kᵢ = 3,186 nM) in displacing [³H]QNB, a muscarinic receptor ligand . This stereoselectivity suggests a conformation-dependent binding mechanism.

Behavioral and Physiological Effects

  • Hallucinogen-like Behavior: In feline models, the (-)-enantiomer induces limb flicking, head shaking, and altered grooming—behaviors analogous to those elicited by classical hallucinogens like LSD .

  • Hyperthermia: Rabbits administered the (-)-enantiomer exhibit dose-dependent hyperthermia, a response absent in the (+)-form .

  • Anticholinergic Activity: DMCPA suppresses carbachol-induced ileum contractions (IC₅₀ = 7.78 × 10⁻⁹ nM) and oxotremorine-induced salivation (ED₅₀ = 0.44 mg/kg) .

Research Applications and Implications

Neuroscience Tool Compound

DMCPA hydrochloride’s stereoselective effects make it a valuable probe for studying serotonin receptor dynamics. Its ability to elicit hallucinogen-like behaviors in animals provides a model for investigating psychedelic pharmacology and receptor allosterism .

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